molecular formula C32H44N2O3 B10835224 N-[(4aS,6aR,6bS,8aR,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]acetamide

N-[(4aS,6aR,6bS,8aR,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]acetamide

Cat. No.: B10835224
M. Wt: 504.7 g/mol
InChI Key: MXZQJSKPUZWONN-CCCNGEJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID28454500-Compound-11 involves a multi-step process. The initial step includes the formation of a core structure through a series of condensation and cyclization reactions. The intermediate compounds are then subjected to various functional group modifications to achieve the desired chemical structure. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of PMID28454500-Compound-11 follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

PMID28454500-Compound-11 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PMID28454500-Compound-11 has a wide range of scientific research applications, including:

Mechanism of Action

PMID28454500-Compound-11 exerts its effects by selectively inhibiting δ-secretase. The compound binds to both the active site and allosteric sites of the enzyme, preventing its activity. This inhibition disrupts the protease’s ability to cleave specific substrates, thereby modulating various biological pathways. The molecular targets and pathways involved include the regulation of protein degradation and cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • PMID28454500-Compound-10
  • PMID28454500-Compound-12
  • DAPT
  • RO4929097
  • DBZ (Dibenzazepine)
  • LY411575
  • Avagacestat (BMS-708163)
  • MK-0752
  • Semagacestat (LY450139)
  • Nirogacestat (PF-03084014)
  • MDL-28170
  • L-685,458

Uniqueness

PMID28454500-Compound-11 stands out due to its high selectivity and potency as a δ-secretase inhibitor. Unlike other similar compounds, it exhibits minimal toxicity and has a well-defined interaction with the enzyme’s active and allosteric sites. This makes it a valuable compound for detailed mechanistic studies and potential therapeutic applications .

Properties

Molecular Formula

C32H44N2O3

Molecular Weight

504.7 g/mol

IUPAC Name

N-[(4aS,6aR,6bS,8aR,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]acetamide

InChI

InChI=1S/C32H44N2O3/c1-19(35)34-32-13-11-27(2,3)17-21(32)25-22(36)15-24-29(6)16-20(18-33)26(37)28(4,5)23(29)9-10-30(24,7)31(25,8)12-14-32/h15-16,21,23,25H,9-14,17H2,1-8H3,(H,34,35)/t21?,23-,25?,29-,30+,31+,32-/m0/s1

InChI Key

MXZQJSKPUZWONN-CCCNGEJOSA-N

Isomeric SMILES

CC(=O)N[C@@]12CC[C@@]3(C(C1CC(CC2)(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C

Canonical SMILES

CC(=O)NC12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C

Origin of Product

United States

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